REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([C:10]3[O:14][C:13](=O)[NH:12][N:11]=3)=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[CH:16]([NH2:19])([CH3:18])[CH3:17].C1(OC2C=CC=CC=2)C=CC=CC=1.CCN(C(C)C)C(C)C.CN([P+](ON1N=NC2C=CC=CC1=2)(N(C)C)N(C)C)C.F[P-](F)(F)(F)(F)F>CN(C=O)C.O>[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([C:10]3[O:14][C:13]([NH:19][CH:16]([CH3:18])[CH3:17])=[N:12][N:11]=3)=[CH:7][CH:8]=2)[CH:3]=[CH:2]1 |f:4.5|
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Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
N1C=CC2=CC(=CC=C12)C1=NNC(O1)=O
|
Name
|
|
Quantity
|
0.169 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N
|
Name
|
|
Quantity
|
161 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC1=CC=CC=C1
|
Name
|
|
Quantity
|
0.34 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
461 mg
|
Type
|
reactant
|
Smiles
|
CN(C)[P+](N(C)C)(N(C)C)ON1C2=C(C=CC=C2)N=N1.F[P-](F)(F)(F)(F)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the reaction was stirred at RT for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction was further stirred for 18 h at RT
|
Duration
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18 h
|
Type
|
CUSTOM
|
Details
|
to get off white precipitate
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with H2O (10 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The solid was further triturated with petroleum ether (2×5 mL)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
N1C=CC2=CC(=CC=C12)C1=NN=C(O1)NC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 150 mg | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 62.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |